molecular formula C19H14N4OS2 B3221973 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1209967-65-6

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide

货号: B3221973
CAS 编号: 1209967-65-6
分子量: 378.5
InChI 键: YSWAOTYOFSYJRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a phenyl ring substituted with a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The compound’s synthesis likely involves coupling reactions, as evidenced by analogous methods for related benzothiazole-carboxamides (e.g., EDC/DMAP-mediated amidation in DMF ).

属性

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-18(13-3-6-15-17(9-13)26-11-20-15)21-14-4-1-12(2-5-14)16-10-23-7-8-25-19(23)22-16/h1-6,9-11H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWAOTYOFSYJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models are yet to be studied. Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound may have threshold effects and potential toxic or adverse effects at high doses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole/Benzothiazole Cores

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Therapeutic Target/Activity Source/Reference
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide Not explicitly provided ~450 (estimated) Benzo[d]thiazole-6-carboxamide; dihydroimidazo-thiazole Undisclosed (potential SIRT1/antimicrobial) Synthesized via
SRT1720 C25H24ClN7OS 530.02 Quinoxaline-2-carboxamide; piperazine-methyl SIRT1 agonist
Delamanid C25H25F3N4O6 534.48 Nitroimidazo-oxazole; trifluoromethoxy-phenoxy Antitubercular prodrug
Compound 26 C21H17N5O3S2 459.52 Pyridine-2-sulfonamide; acetamido-benzothiazole Anticancer/antimicrobial (hypothesized)
OPC-67683 C25H25N4F3O6 534.48 Trifluoromethoxy-phenoxy; piperidinyl Antitubercular

Key Differences and Implications

Core Heterocycles: The target compound combines benzo[d]thiazole and dihydroimidazo-thiazole rings, distinct from SRT1720’s imidazo[2,1-b][1,3]thiazole-quinoxaline hybrid or Delamanid’s nitroimidazo-oxazole scaffold . These variations influence electronic properties and target binding.

Substituent Effects :

  • The absence of a nitro group (cf. Delamanid ) or piperazine linker (cf. SRT1720 ) suggests divergent mechanisms. Sulfonamide substituents in compounds like 26 may enhance solubility or target microbial enzymes.

Therapeutic Applications :

  • SRT1720’s SIRT1 agonism contrasts with Delamanid’s antitubercular prodrug mechanism . The target compound’s activity remains unconfirmed but may align with either pathway depending on substituent interactions.

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Analogues like Delamanid and OPC-67683 inhibit mycobacterial cell wall synthesis . The target compound’s dihydroimidazo-thiazole scaffold may similarly disrupt microbial enzymes, though empirical data are lacking.
  • Enzyme Modulation: SRT1720’s SIRT1 activation (EC50 ~0.16 μM ) highlights the role of carboxamide-linked heterocycles in enzyme binding.
  • Toxicity Considerations: Nitroimidazoles (e.g., Delamanid) carry mutagenicity risks , whereas non-nitro derivatives like the target compound may offer safer profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。